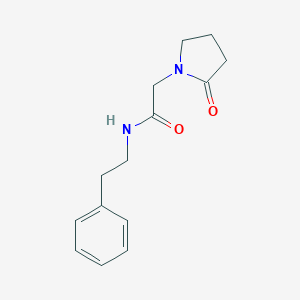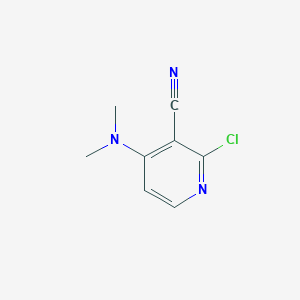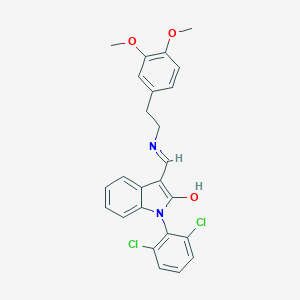
N-(3,5-dichlorophenyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-3-phenylacrylamide, also known as DCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPA belongs to the class of acrylamide derivatives, which have been shown to possess a wide range of biological activities. In
科学研究应用
N-(3,5-dichlorophenyl)-3-phenylacrylamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and agricultural chemistry. In medicinal chemistry, N-(3,5-dichlorophenyl)-3-phenylacrylamide has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer activities. In drug discovery, N-(3,5-dichlorophenyl)-3-phenylacrylamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In agricultural chemistry, N-(3,5-dichlorophenyl)-3-phenylacrylamide has been used as a herbicide for the control of weeds in various crops.
作用机制
N-(3,5-dichlorophenyl)-3-phenylacrylamide exerts its biological activities through the inhibition of various enzymes and proteins involved in key cellular processes. For example, N-(3,5-dichlorophenyl)-3-phenylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3,5-dichlorophenyl)-3-phenylacrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-3-phenylacrylamide has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3,5-dichlorophenyl)-3-phenylacrylamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. In vivo studies have shown that N-(3,5-dichlorophenyl)-3-phenylacrylamide can reduce tumor growth and metastasis, and improve the survival of animals with cancer.
实验室实验的优点和局限性
N-(3,5-dichlorophenyl)-3-phenylacrylamide has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, N-(3,5-dichlorophenyl)-3-phenylacrylamide also has some limitations, including its poor solubility in water and its instability in acidic conditions.
未来方向
There are several future directions for research on N-(3,5-dichlorophenyl)-3-phenylacrylamide. One area of research is the development of new N-(3,5-dichlorophenyl)-3-phenylacrylamide analogs with improved efficacy and safety profiles. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(3,5-dichlorophenyl)-3-phenylacrylamide. Furthermore, the potential applications of N-(3,5-dichlorophenyl)-3-phenylacrylamide in other scientific research fields, such as neuroscience and immunology, should be explored. Finally, the development of novel delivery systems for N-(3,5-dichlorophenyl)-3-phenylacrylamide, such as nanoparticles and liposomes, could enhance its therapeutic potential.
In conclusion, N-(3,5-dichlorophenyl)-3-phenylacrylamide is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(3,5-dichlorophenyl)-3-phenylacrylamide and its analogs for the development of new drugs and agricultural chemicals, and for the advancement of scientific knowledge.
合成方法
N-(3,5-dichlorophenyl)-3-phenylacrylamide can be synthesized using various methods, including the reaction of 3,5-dichlorobenzoyl chloride with phenylacrylamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-(3,5-dichlorophenyl)-3-phenylacrylamide by further reaction with the base. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
属性
CAS 编号 |
314282-20-7 |
|---|---|
产品名称 |
N-(3,5-dichlorophenyl)-3-phenylacrylamide |
分子式 |
C15H11Cl2NO |
分子量 |
292.2 g/mol |
IUPAC 名称 |
(E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-8-13(17)10-14(9-12)18-15(19)7-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b7-6+ |
InChI 键 |
ATMDLMMFXOYJEA-VOTSOKGWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



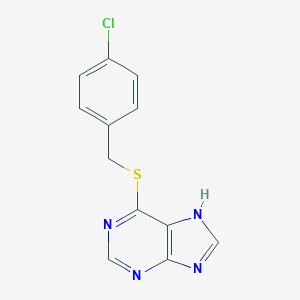
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
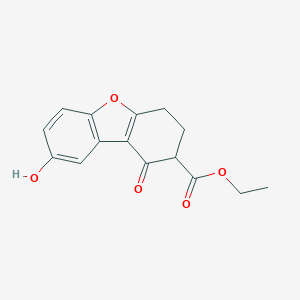
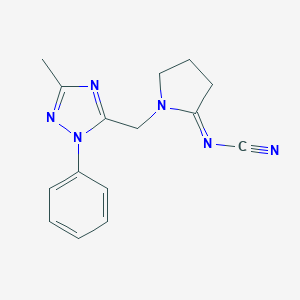

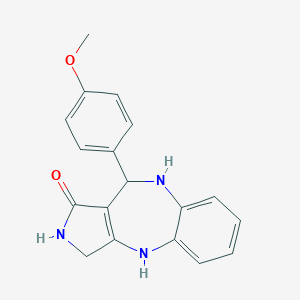
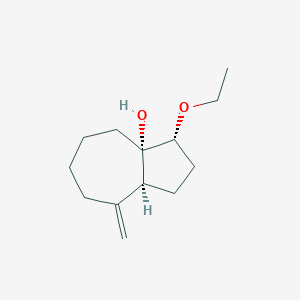
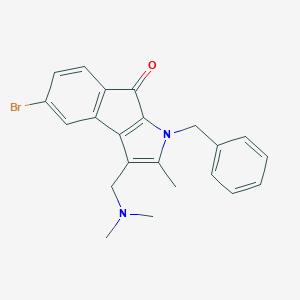

![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
